N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that features a morpholine ring substituted with dimethyl groups, an oxoethyl linkage, and a tetramethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:
Formation of 2,6-dimethylmorpholine: This can be achieved by reacting morpholine with dimethyl sulfate under controlled conditions.
Synthesis of the oxoethyl intermediate: The 2,6-dimethylmorpholine is then reacted with an appropriate oxoethylating agent, such as ethyl chloroformate, to form the 2-oxoethyl derivative.
Coupling with tetramethylbenzenesulfonamide: The final step involves coupling the 2-oxoethyl-2,6-dimethylmorpholine with 2,3,5,6-tetramethylbenzenesulfonamide using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The morpholine ring and sulfonamide moiety can interact with active sites of enzymes, potentially inhibiting their activity. The oxoethyl linkage may facilitate binding to specific molecular targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-benzenesulfonamide
- N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methylbenzenesulfonamide
- N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the presence of four methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
IUPAC Name |
N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-11-7-12(2)16(6)18(15(11)5)25(22,23)19-8-17(21)20-9-13(3)24-14(4)10-20/h7,13-14,19H,8-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKJPKULSECBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CNS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.